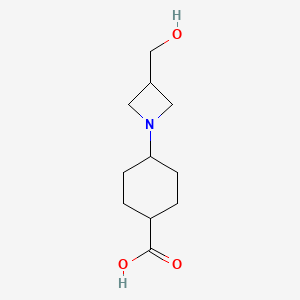

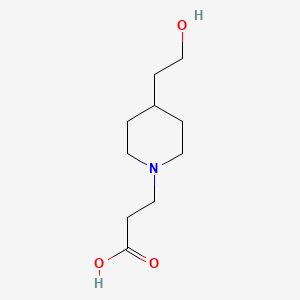

2-(4-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Vue d'ensemble

Description

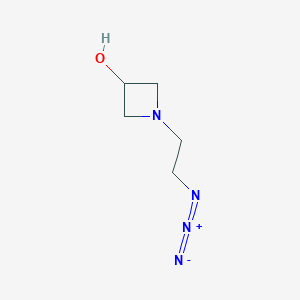

2-(4-(Ethoxymethyl)piperidin-1-yl)propanoic acid (EMPA) is an organic compound that has been studied extensively in the scientific community due to its unique properties. EMPA is a piperidine derivative, and its structure is composed of an ethoxymethyl group, a piperidine ring, and a propanoic acid group. EMPA is an important compound for its potential applications in the fields of chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Chemical Reactions and Mechanisms The chemistry of piperidine compounds involves a variety of reactions and mechanisms. For instance, nucleophilic aromatic substitution reactions involving piperidine with nitro-group containing compounds are key to synthesizing various aromatic piperidine derivatives. These reactions, characterized by their specific kinetics and mechanisms, provide insights into the behavior of piperidine in complex chemical environments. Such knowledge is fundamental in the design and synthesis of new chemical entities for various applications, including medicinal chemistry (Pietra & Vitali, 1972).

Pharmacological and Analytical Applications The pharmacokinetics, pharmacodynamics, and analytical methodologies of compounds related to piperidine structures, such as Bilastine, have been extensively studied. These reviews offer valuable insights into the properties and analytical methods for quantification, emphasizing the relevance of such compounds in pharmacology and therapeutics. The chemical structure, including hydrophilic and lipophilic parts, plays a crucial role in their biological activity and method development for their detection and quantification (Sharma et al., 2021).

Biodegradation Studies The biodegradation of ether compounds, such as ETBE (ethyl tert-butyl ether), provides insights into the environmental fate and microbial interactions of chemical substances. Studies on the aerobic biodegradation pathways reveal the microbial mechanisms and potential for bioremediation applications. The identification of specific genes involved in the degradation process highlights the microbial adaptability and potential strategies for enhancing biodegradation in contaminated environments (Thornton et al., 2020).

Environmental Chemistry and Sorption Research on the sorption behavior of herbicides, including those with piperidine structures, to various soil components provides critical information on their environmental mobility, persistence, and potential for contamination. Understanding the factors influencing their sorption can inform risk assessments and management strategies for agricultural chemicals in the environment (Werner et al., 2012).

Carcinogen Metabolites and Biomarkers The study of human urinary carcinogen metabolites, including those related to tobacco consumption, offers insights into the exposure and metabolic processing of carcinogens. Such biomarkers are critical for understanding the links between exposure to specific substances and cancer risk, aiding in the development of preventive strategies and interventions (Hecht, 2002).

Propriétés

IUPAC Name |

2-[4-(ethoxymethyl)piperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-3-15-8-10-4-6-12(7-5-10)9(2)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMWZQJSAVRVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(CC1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Ethoxymethyl)piperidin-1-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1476700.png)

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1476713.png)

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1476716.png)

![6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476717.png)